tert-Butyl((1S,5S)-5-(methoxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate
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Overview
Description
tert-Butyl((1S,5S)-5-(methoxymethyl)-3-azabicyclo[320]heptan-1-yl)carbamate is a complex organic compound featuring a bicyclic structure
Preparation Methods
The synthesis of tert-Butyl((1S,5S)-5-(methoxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate typically involves multiple steps. One common synthetic route includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of the compound, which can then be derivatized through various transformations . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl((1S,5S)-5-(methoxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include tert-butyl acetate as a solvent, which offers improvements in terms of safety and sustainability . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl((1S,5S)-5-(methoxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which tert-Butyl((1S,5S)-5-(methoxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl((1S,5S)-5-(methoxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate can be compared with other similar compounds, such as tert-butyl 2-(3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl)acetate While both compounds feature a bicyclic structure, tert-Butyl((1S,5S)-5-(methoxymethyl)-3-azabicyclo[32Other similar compounds include various derivatives of bicyclo[3.2.0]heptane, each with distinct properties and uses .
Properties
Molecular Formula |
C13H24N2O3 |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl N-[(1S,5S)-5-(methoxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate |
InChI |
InChI=1S/C13H24N2O3/c1-11(2,3)18-10(16)15-13-6-5-12(13,9-17-4)7-14-8-13/h14H,5-9H2,1-4H3,(H,15,16)/t12-,13-/m1/s1 |
InChI Key |
VCWVDZGRRQEMNV-CHWSQXEVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]12CC[C@@]1(CNC2)COC |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC1(CNC2)COC |
Origin of Product |
United States |
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